6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione
CAS No.: 16013-92-6
Cat. No.: VC17174081
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16013-92-6 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
| Standard InChI | InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2 |
| Standard InChI Key | IGNNTKYSHZMDMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol, reflects its intricate structure. Key features include:
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A quinoxaline ring (two nitrogen atoms at positions 1 and 4) fused to a naphthoquinone system.
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An aminoethylamino (-NH-CH-CH-NH) substituent at position 6, enhancing solubility and potential receptor interactions.
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Two hydroxyl groups at positions 7 and 12, contributing to redox activity and metal chelation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 16013-92-6 |
| Molecular Formula | |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 6-(2-Aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
| Canonical SMILES | C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN |
| InChI Key | IGNNTKYSHZMDMH-UHFFFAOYSA-N |
The planar quinoxaline-naphthoquinone system enables π-π stacking with biological targets, while the aminoethyl side chain facilitates hydrogen bonding and protonation at physiological pH .
Synthesis and Characterization
Synthetic Pathways
The synthesis of quinoxaline derivatives often employs palladium-catalyzed cross-coupling reactions. For example, a related aminoanthraquinone compound was synthesized using:
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1-Chloroanthraquinone as the starting material.
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Pd(dba) (palladium dibenzylideneacetone) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as catalysts.
For 6-(2-aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione, analogous methods likely involve:
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Condensation reactions between o-phenylenediamine derivatives and diketones.
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Nucleophilic substitution to introduce the aminoethylamino side chain.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
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Infrared (IR) Spectroscopy: Identifies functional groups (e.g., NH stretches at 3279–3416 cm, carbonyl peaks near 1669 cm) .
Biological Activities and Mechanisms
Anti-Schistosomal and Anti-Malarial Properties
Quinoxaline derivatives exhibit potent activity against Schistosoma mansoni and Plasmodium falciparum. The aminoethylamino group enhances membrane permeability, while the quinone moiety generates reactive oxygen species (ROS) upon redox cycling, damaging parasitic DNA .
Hypothesized Mechanism of Action
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DNA Intercalation: Planar quinoxaline inserts between DNA base pairs, blocking replication.
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Enzyme Inhibition: Chelation of metal ions (e.g., Fe) disrupts catalytic sites of topoisomerases .
Pharmaceutical and Analytical Applications
Analytical Method Development
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High-Performance Liquid Chromatography (HPLC): Quantifies impurity levels in active pharmaceutical ingredients (APIs).
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Mass Spectrometry: Detects trace impurities via characteristic fragmentation patterns .
Research Gaps and Future Directions
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Biological Screening: Prioritize assays against schistosomiasis, malaria, and cancer cell lines.
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Structure-Activity Relationships (SAR): Modify the aminoethyl side chain to optimize potency and reduce toxicity.
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
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